molecular formula C14H11N3O B10842074 2-phenyl-2H-indazole-7-carboxamide

2-phenyl-2H-indazole-7-carboxamide

Cat. No. B10842074
M. Wt: 237.26 g/mol
InChI Key: MWXFYWRQDSMARJ-UHFFFAOYSA-N
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Description

2-phenyl-2H-indazole-7-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The structure of this compound consists of a phenyl group attached to the 2-position of the indazole ring and a carboxamide group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2H-indazole-7-carboxamide can be achieved through various methods. Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . Additionally, metal-free reactions, such as the condensation of o-fluorobenzaldehydes with hydrazine, have been reported .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2H-indazole-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-2H-indazole-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit PARP enzymes makes it a valuable compound in cancer research and therapy .

properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

2-phenylindazole-7-carboxamide

InChI

InChI=1S/C14H11N3O/c15-14(18)12-8-4-5-10-9-17(16-13(10)12)11-6-2-1-3-7-11/h1-9H,(H2,15,18)

InChI Key

MWXFYWRQDSMARJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C=CC=C(C3=N2)C(=O)N

Origin of Product

United States

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